molecular formula C12H10BrN B1330229 4-Bromo-2-phenylaniline CAS No. 5455-13-0

4-Bromo-2-phenylaniline

Cat. No. B1330229
CAS RN: 5455-13-0
M. Wt: 248.12 g/mol
InChI Key: QNZCSSKDCUYENG-UHFFFAOYSA-N
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Description

4-Bromo-2-phenylaniline is a brominated aniline derivative that is of interest in various chemical research areas. While the provided papers do not directly discuss 4-Bromo-2-phenylaniline, they do provide insights into similar brominated aromatic compounds and their properties, which can be extrapolated to understand the characteristics of 4-Bromo-2-phenylaniline.

Synthesis Analysis

The synthesis of brominated aromatic compounds often involves the substitution of a hydrogen atom on an aromatic ring with a bromine atom. For example, the synthesis of 4-bromo-2-[(E)-6-methyl-2-pyridyliminomethyl]phenol involves a reaction of 5-bromosalicylaldehyde with 6-methyl-2-aminopyridine . Similarly, 4-bromo-1,2-phenylenediamine can be prepared by hydrogenation of 4-bromo-2-nitroaniline or by alkaline hydrolysis of a bisacedamide derivative . These methods could potentially be adapted for the synthesis of 4-Bromo-2-phenylaniline by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of brominated aromatic compounds is often characterized by X-ray crystallography. For instance, the Schiff base compound mentioned in paper crystallizes in the monoclinic system and its molecular geometry has been compared with density functional theory (DFT) calculations. The molecular conformation is stabilized by intramolecular hydrogen bonding . These techniques and findings could be relevant when analyzing the molecular structure of 4-Bromo-2-phenylaniline.

Chemical Reactions Analysis

Brominated aromatic compounds can participate in various chemical reactions due to the presence of the bromine atom, which is a good leaving group. The papers provided do not detail specific reactions of 4-Bromo-2-phenylaniline, but studies on similar compounds, such as the synthesis of oligo(N-phenyl-m-aniline)s, show that brominated compounds can be used as intermediates in the synthesis of more complex molecules .

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated aromatic compounds are influenced by the presence of the bromine atom. For example, the electron-withdrawing nature of the bromine atom can affect the electronic properties and reactivity of the molecule . The crystal structure analysis often reveals the impact of bromine on the molecular conformation and intermolecular interactions, such as hydrogen bonding and π-π interactions . These properties are important when considering the applications of 4-Bromo-2-phenylaniline in various chemical syntheses.

Scientific Research Applications

Methods of Application or Experimental Procedures:

  • The residue was purified by a silica gel column to obtain 2-phenyl-4-bromoaniline (6.58 g).

Results or Outcomes Obtained: The yield of 2-phenyl-4-bromoaniline was 6.58 g, which corresponds to a calculated percent yield of 98.8%.

2. Applications in Organic Synthesis

Summary of Application

4-Bromoaniline is used in Heck cross-coupling reactions, catalyzed by Pd nanocrystals on COFs, to form C-C bonds efficiently. It also acts as an aromatic amine in Mannich reactions, enabling the introduction of bromine into β-amino ketones for further chemical modifications .

Methods of Application or Experimental Procedures:

  • This protected form is useful in Heck cross-coupling reactions, catalyzed by Pd nanocrystals on COFs, to form C-C bonds efficiently .

Results or Outcomes Obtained: The processes are significant in producing pharmaceuticals and complex organic molecules, with 4-Bromoaniline being a versatile intermediate for various synthetic applications .

3. α-Bromination Reaction on Acetophenone Derivatives

Summary of Application

The α-bromination reaction of carbonyl compounds is a significant topic in the field of organic chemistry. The bromination of various acetophenone derivatives was investigated by employing pyridine hydrobromide perbromide as the brominating agent .

Methods of Application or Experimental Procedures:

  • 4-Chloro-α-bromo-acetophenone could be synthesized at 90 ℃ using 4-chloroacetophenone as a substrate and acetic acid as a solvent with a molar ratio of substrate to brominator being 1.0:1.1 .

Results or Outcomes Obtained: All the students successfully completed the experiment within a time frame of 4–5 h, with a notable achievement yield exceeding 80% observed in 14 students .

4. Thioarylation of Anilines

Methods of Application or Experimental Procedures:

  • This protected form is useful in Heck cross-coupling reactions, catalyzed by Pd nanocrystals on COFs, to form C-C bonds efficiently .

Results or Outcomes Obtained: The processes are significant in producing pharmaceuticals and complex organic molecules, with 4-Bromoaniline being a versatile intermediate for various synthetic applications .

5. Nanomaterials Synthesis

Summary of Application

Nanomaterials have emerged as an amazing class of materials that consists of a broad spectrum of examples with at least one dimension in the range of 1 to 100 nm. Exceptionally high surface areas can be achieved through the rational design of nanomaterials .

Methods of Application or Experimental Procedures:

  • Nanoparticles can be produced with outstanding magnetic, electrical, optical, mechanical, and catalytic properties that are substantially different from their bulk counterparts .
  • The nanomaterial properties can be tuned as desired via precisely controlling the size, shape, synthesis conditions, and appropriate functionalization .

Results or Outcomes Obtained: Nanoparticles have significant applications in different sectors such as the environment, agriculture, food, biotechnology, biomedical, medicines, etc .

6. Synthesis of Polyaniline

Methods of Application or Experimental Procedures:

  • The properties of the resulting polyaniline can be tuned by controlling the polymerization conditions .

Results or Outcomes Obtained: Polyaniline has been used in a variety of applications due to its unique properties, including its electrical conductivity and environmental stability .

Safety And Hazards

4-Bromo-2-phenylaniline is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It has acute oral toxicity, acute dermal toxicity, acute inhalation toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity .

Relevant Papers The relevant papers for 4-Bromo-2-phenylaniline include studies on its synthesis, molecular structure, chemical reactions, and physical and chemical properties . These papers provide valuable insights into the compound’s characteristics and potential applications.

properties

IUPAC Name

4-bromo-2-phenylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10BrN/c13-10-6-7-12(14)11(8-10)9-4-2-1-3-5-9/h1-8H,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNZCSSKDCUYENG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C=CC(=C2)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70281869
Record name 5-Bromo-2-biphenylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70281869
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-2-phenylaniline

CAS RN

5455-13-0
Record name NSC23305
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23305
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-Bromo-2-biphenylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70281869
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

2-Phenyl-4-bromo-N-acetylaniline (7.79 g, 26.85 mmol) was dissolved in ethanol (100 mL), 2 N hydrochloric acid (33.56 mmol, 67.12 mL) was added dropwise under ice bath, and the mixture was heated under reflux overnight. The solution was concentrated under reduced pressure and to the residue were added ethyl acetate (50 mL) and water (40 mL) for extraction. The organic layer was dried over sodium sulfate and, after filtration, concentrated under reduced pressure. The residue was purified by a silica gel column to obtain 2-phenyl-4-bromoaniline (6.58 g).
Quantity
7.79 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
67.12 mL
Type
reactant
Reaction Step Two

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